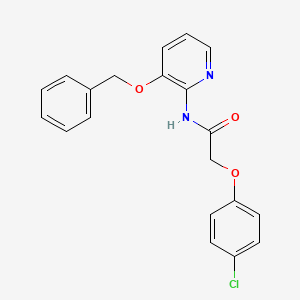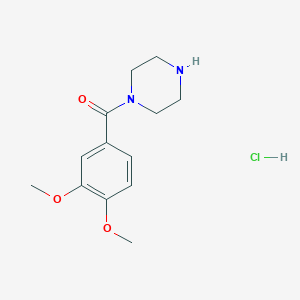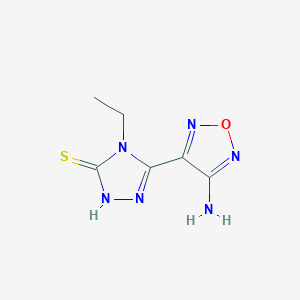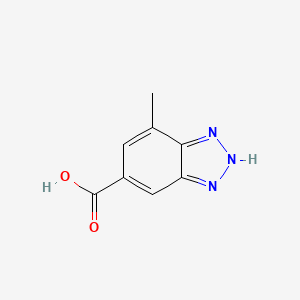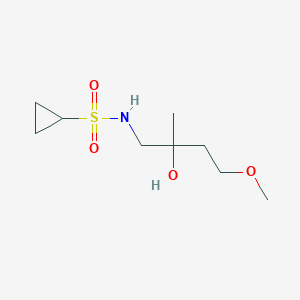
N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide, also known as HET0016, is a compound that has gained attention in scientific research due to its potential therapeutic applications. HET0016 is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, which plays a role in the regulation of blood pressure, vascular tone, and angiogenesis.
Wirkmechanismus
N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide selectively inhibits the enzyme 20-HETE synthase, which converts arachidonic acid to 20-HETE. 20-HETE is a potent vasoconstrictor and plays a role in the regulation of blood pressure and vascular tone. By inhibiting 20-HETE synthase, N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide reduces the production of 20-HETE, leading to vasodilation and a decrease in blood pressure. N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide also inhibits angiogenesis, the formation of new blood vessels, which is important in the growth and metastasis of cancer cells.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide have been studied extensively in vitro and in vivo. In vitro studies have shown that N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide inhibits the proliferation and migration of cancer cells, reduces the production of inflammatory cytokines, and inhibits angiogenesis. In vivo studies have shown that N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide reduces blood pressure and improves vascular function, reduces the growth and metastasis of cancer cells, and reduces inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide has several advantages for use in scientific research. It is a selective inhibitor of 20-HETE synthase, which allows for the study of the specific effects of 20-HETE on various biological processes. It is also stable and easy to synthesize, making it readily available for use in experiments. However, there are also limitations to the use of N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide. It has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, it has a short half-life in vivo, which can limit its effectiveness in animal studies.
Zukünftige Richtungen
There are several future directions for the study of N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide. One area of research is the development of more potent and selective inhibitors of 20-HETE synthase. This could lead to the development of more effective therapies for diseases such as hypertension and cancer. Another area of research is the study of the effects of N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide on other biological processes, such as inflammation and oxidative stress. This could lead to the development of new therapies for a variety of diseases. Finally, the use of N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide in combination with other therapies, such as chemotherapy or anti-inflammatory drugs, could lead to improved outcomes in the treatment of cancer and other diseases.
Conclusion
In conclusion, N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide, or N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide, is a compound that has gained attention in scientific research due to its potential therapeutic applications. It is a selective inhibitor of 20-HETE synthase, which plays a role in the regulation of blood pressure, vascular tone, and angiogenesis. N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide has been studied extensively for its potential applications in the treatment of cancer and cardiovascular diseases, as well as its anti-inflammatory effects. While there are limitations to its use in scientific research, N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide has several advantages and has the potential to lead to the development of new therapies for a variety of diseases.
Synthesemethoden
The synthesis of N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide involves the reaction of 2-methyl-2-butene-1-ol with sodium hydride, followed by the addition of cyclopropanesulfonyl chloride. The resulting product is then treated with sodium methoxide and methanol to yield N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties, as it inhibits the growth and metastasis of cancer cells. It also has potential applications in the treatment of cardiovascular diseases, such as hypertension and heart failure, by regulating blood pressure and vascular tone. Additionally, N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide has been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4S/c1-9(11,5-6-14-2)7-10-15(12,13)8-3-4-8/h8,10-11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKQDPGCYJKTFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNS(=O)(=O)C1CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropanesulfonamidomethyl)-4-methoxybutan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

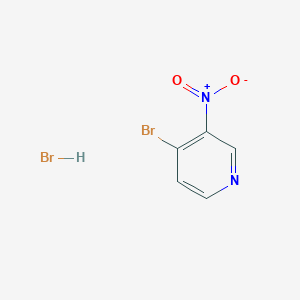
![N-(4-chlorophenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2781624.png)
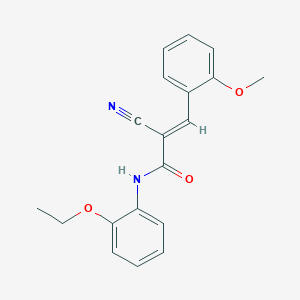
![1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanamine](/img/structure/B2781627.png)
![Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine](/img/structure/B2781628.png)
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indole-4-carboxamide](/img/structure/B2781629.png)
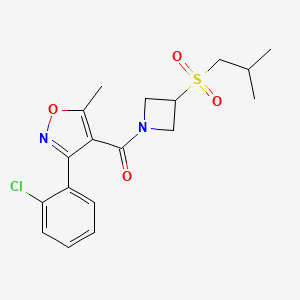
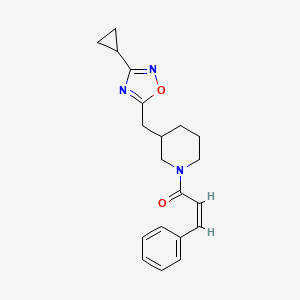
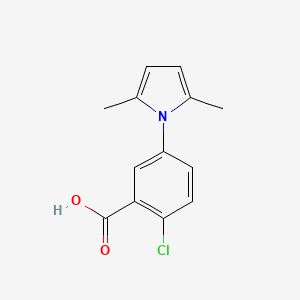
![2-ethoxy-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2781638.png)
